3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine
Overview
Description
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine is a chemical compound with the molecular formula C17H13N5 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound and related compounds has been reported in several studies . The methods for the synthesis of azolo [X,Y- c ] [1,2,4]triazines are basically reduced to two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring .Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[5,1-c][1,2,4]triazines, have been found to have structural similarities to nucleic bases, suggesting they may act as metabolites and therefore can be useful as antiviral and antitumor agents .
Mode of Action
It is suggested that due to their structural similarities to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines may interfere with nucleic acid synthesis or function, thereby exerting their antiviral and antitumor effects .
Biochemical Pathways
Given the potential antiviral and antitumor properties of similar compounds, it is plausible that this compound may affect pathways related to cell proliferation and viral replication .
Result of Action
Similar compounds have shown cytotoxic activity against colon, breast, and lung carcinoma cells, suggesting potential antitumor effects .
Properties
IUPAC Name |
3,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5/c18-16-15(13-9-5-2-6-10-13)20-21-17-14(11-19-22(16)17)12-7-3-1-4-8-12/h1-11H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHRXYBHYYBHGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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